chemical structure and physical properties of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one
chemical structure and physical properties of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one
Defining the Subject
I'm now zeroing in on the subject. Clarifying that tropinone, or 8-methyl-8-azabicyclo[3.2.1]octan-3-one, is the specific chemical structure I'm analyzing. The initial request was a bit ambiguous, so I wanted to make sure I get the subject right.
Confirming Specific Compound
I've confirmed the specific compound is 8-Methyl-8-azabicyclo[3.2.1]octan-2-one and am distinguishing it from the 3-one isomer, tropinone. The focus will be on the 2-one, sometimes called pseudopelletierine? No, pseudopelletierine is incorrect. I'm starting to think about this compound in more depth.
Exploring Structural Possibilities
Okay, I've hit a dead end with the exact match, so I'm pivoting. I'm checking if this compound could be an isomer of tropinone. Specifically, I'm focusing on the 2-one isomer and considering its potential as a medicinal chemistry scaffold, as it's a known compound.
Searching for Alternatives
I'm still having trouble finding an exact match for the compound names in this snippet. I'm going to look for CAS numbers and related literature to broaden the search. I think I will look for cocaine derivatives like tropane compounds. I know cocaine is a tropane derivative.
Analyzing the Alkaloid
Analyzing the Framework
I'm focusing now on dissecting the fundamental chemical architecture. My current breakdown emphasizes the bridged bicyclic core – the azabicyclo[3.2.1]octane – along with the nitrogen's position and methylation. I'm also noting the ketone functionality.
Examining the Details
I'm now zeroing in on the molecule's physical and chemical behavior. The molecular formula, weight, and likely physical state are now clear. I also have an understanding of its solubility and basic nature. Regarding its chemical characteristics, enolization at C3 is clearly the dominant reaction; nucleophilic addition occurs from the exo-face. Synthesis possibilities are also being considered.
Designing the Synthesis
I've crafted a synthetic pathway leveraging hydroboration-oxidation of tropene, accessible through tropine dehydration. I'm noting the expected formation of tropan-2-ol and -3-ol, followed by oxidation. I'm also planning the whitepaper structure. It will detail the structural elucidation, physical properties, and chemical reactivity profile, and will cover experimental workflows and referencing.
Mapping the Reactions
I'm now charting the molecule's regioselective enolization, focusing on the potential for base attack. I'm considering the thermodynamic and kinetic favorability of the C3 position versus the bridgehead C1 position and Bredt's rule. I am also working through the experimental workflow to synthesize and analyze the enolate. I'm focusing on the synthesis steps to create diagram 1.
Charting the Pathways
I'm now detailing Diagram 1 regarding enolate formation. Considering the possible deprotonation paths, I am focused on evaluating the relative favorability of C1-H and C3-H deprotonation. Currently, I'm working through the strain considerations for C1 deprotonation, in alignment with Bredt's rule.
Diagramming the Synthesis
Now I'm creating Diagram 2, the synthetic workflow, starting from tropine dehydration. I'm noting the intermediates – tropene, then the resulting alcohol mixture after hydroboration – before the final oxidation step.
Refining the Workflow
I'm now integrating chromatographic separation into the synthesis after Step 3 to isolate the desired azabicyclo[3.2.1]octan-2-one. This will address potential issues with the formation of byproducts. I'm also preparing for analysis after each step, including GC-MS and TLC. I'll focus on referencing foundational organic chemistry works for Bredt's rule and nucleophilic addition selectivity.
Gathering References
I've been gathering some crucial literature citations now. I've found a classic Bredt's rule paper, Robinson's tropinone synthesis, and a review of tropane alkaloids. Also, a hydroboration method to introduce chirality.
Elucidating the Structure
The azabicyclo[3.2.1]octane core's nitrogen bridge forces a boat conformation, which, with the piperidine chair conformation, makes this molecule chiral. I'm focusing on the carbonyl's break of symmetry and the resulting C1 point group. Molecular weight, formula, LogP, pKa, hydrogen bond characteristics, and TPSA are now summarized.
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I'm now detailing regioselective enolization. Deprotonation can only occur at C3, because, at C1, Bredt's rule would be violated. Facial selectivity is now being considered, as the endo face is sterically hindered for nucleophilic attack.
Defining the Stereochemistry
I'm now focusing on the carbon bridge (C2-C3-C4), which directs nucleophilic attack predominantly from the exo face, yielding the endo-alcohol. I am also working on the experimental protocols. I am including a self-validating synthesis workflow, and defining step-by-step procedures for Tropene synthesis, hydroboration-oxidation, and chromatographic separation of the 2-one and 3-one. I am also including in-process controls for IR and NMR.
Adjusting the Visualization
I'm now refining the Graphviz color palette and contrast for clarity. Specifically, I'm defining the colors for nodes and edge appearance. Blue, red, and green nodes will feature white text, while yellow nodes will use dark text. Light gray nodes will also have dark text. I'm also ensuring good contrast for visibility. The Graphviz code for diagram 1 is also included.
Visualizing the Deprotonation
I'm now detailing Diagram 1 and expanding the Graphviz code. The deprotonation possibilities are clear: Bredt's rule forbids enolate formation at C1. The code now illustrates why enolate formation is favored at C3. Diagram 2 has also been created to show the full synthesis workflow, from tropine dehydration to the isolation of the target compound.
Reviewing the Properties
I'm now integrating data from the table into my model. The low molecular weight and TPSA confirm excellent BBB permeability. The basic amine suggests protonation at physiological pH, as well.
Verifying the Citations
I've now verified the cited literature, confirming that all the URLs are valid and link to the relevant publications. I am reviewing these citations for relevance. The references are ready for integration into the whitepaper's background section.
Compiling the References
I'm now integrating citation information, opting for general DOI landing pages for reliability. I've consolidated and formatted the references. I'm focusing on those DOI landing pages, which are now curated.
Justifying the Procedures
I'm now detailing the causality behind each experimental step, ensuring the synthesis is self-validating. I'm focusing on why strong acid is used for tropene synthesis, and explaining why the borane-THF complex is chosen for the following hydroboration-oxidation step. I'm also ensuring the planned TLC analysis for isomeric alcohols confirms the reaction's progress.
Confirming the Structure
Now, I'm verifying the 8-Methyl-8-azabicyclo[3.2.1]octan-2-one structure and its implications. I am now confirming C3 is the only possible enolization site, based on Bredt's rule. I also now confirm the choice of PCC (Pyridine Chlorochromate, Et3N) is preferred over Jones oxidation to prevent tertiary amine degradation and/or over-oxidation. The subsequent self-validation includes IR spectroscopy for a sharp carbonyl peak at ~1715 cm⁻¹ and the absence of a broad O-H stretch to confirm complete oxidation.
Analyzing the Spectrographs
I'm now integrating NMR spectroscopy into my structural elucidation. The anticipated 1H NMR spectrum should show distinct signals for the C1 and C5 bridgehead protons. This is due to the loss of symmetry from the carbonyl group. I'm focusing on the significant downfield shift expected for C1-H.
Finalizing the Diagrams
I'm now generating final versions of Diagram 1 and Diagram 2. I've strictly adhered to the color palette for all elements within the Graphviz diagrams, ensuring clarity and consistency. Additionally, I've integrated step-by-step protocols, emphasizing both causality and self-validation. The references are now complete.
Implementing Validation
I'm now incorporating "Self-Validation Checkpoint" sub-bullets into each protocol step, ensuring every stage is self-validating and meeting the trustworthiness requirement. I am also preparing to include in-text citations linked to a reference section.
Integrating the Citations
I'm now integrating in-text citations, hyperlinking DOIs like . I've prepared all URLs: Fawcett's Bredt's Rule [1], Robinson's tropinone work , Lounasmaa's review , Brown's hydroboration , and Mancuso, Huang, and Swern for oxidation . I'm also reviewing requirements for editorial control, E-E-A-T, and in-text citation format.
